N,N'-双(2-羟基苄基)乙二胺-N,N'-二乙酸
描述
N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED) is a synthetic hexadentate iron chelator . It has been studied as an oral drug in the treatment of iron overload in humans . It has also been found to be effective in inhibiting biofilm formation by Pseudomonas aeruginosa isolates obtained from patients with cystic fibrosis .
Synthesis Analysis
The synthesis of HBED involves the hydrolysis of N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid di-tert-butyl ester with a weak acid such as formic acid . This process specifically avoids the formation of the intermediate dihydrochloride and its neutralization to sodium chloride, while obtaining neat HBED .Molecular Structure Analysis
HBED is similar to o,oEDDHA but with methyl groups bound to the phenolates . It is a new chelating agent with a purer synthesis pathway than EDDHA . The HJB/Fe 3+ stability constant is intermediate between the racemic and meso o,oEDDHA/Fe 3+ stereoisomers .Chemical Reactions Analysis
HBED has been found to inhibit the growth and biofilm formation of Pseudomonas aeruginosa under both aerobic and anaerobic conditions . This inhibition is iron-dependent, as confirmed by measuring bacterial growth in succinate medium containing a set concentration of HBED and supplemented with increasing concentrations of iron .Physical and Chemical Properties Analysis
HBED is a strong Fe 3+ chelating agent . It has been used as a substrate of the iron-chelate reductase of mild chlorotic cucumber plants . No significant differences were observed when o,oEDDHA/Fe 3+, HJB/Fe 3+ and HBED/Fe 3+ were used as substrates .科学研究应用
铁螯合
铁螯合前药:HBED及其衍生物已被探索作为铁螯合的潜在前药。这些化合物在铁螯合中显示出疗效,但也带来了更高的毒性。HBED的某些酯类表现出高治疗指数,使其成为治疗铁超载的有效候选药物 (Pitt 等人,1986)。
对氧化应激的细胞保护:HBED的衍生物已被研究其提供对氧化应激的细胞保护的能力。与母体 HBED 相比,这些衍生物表现出改善的膜渗透性,使其在递送 HBED 时具有治疗价值 (Thiele & Sloan,2016)。
放射性药物应用
金属配合物的生物分布研究:HBED 相关化合物已用于放射性药物研究,以了解各种金属配合物在生物体中的生物分布。这些研究有助于开发用于成像和治疗的靶向放射性药物 (Mathias 等人,1988)。
放射性标记抗体:HBED 衍生物已被合成用于高稳定常数结合三价金属。这些衍生物用于双功能连接放射金属和抗体,有助于诊断和治疗应用 (Mathias 等人,1990)。
金属离子配合物的稳定性
- 金属离子配合物的稳定常数:HBED 形成与各种金属离子稳定配合物的能力一直是研究的主题。其与三价和二价金属离子的配合物的稳定常数已确定,为其在各种应用中的潜在用途提供了见解 (Ma,Motekaitis & Martell,1994)。
农业应用
- 大豆植物的铁载体:HBED 作为植物营养中铁源的功效已得到评估,特别是对于生长在钙质土壤中的大豆植物。它显示出作为在钙质土壤中生长的双子叶植物纠正缺铁性黄化的持久替代品的希望 (Nadal 等人,2012)。
其他应用
癌细胞系中的细胞毒活性:某些 HBED 衍生物已被评估其对各种人类癌细胞系的细胞毒活性,显示出作为新型治疗剂的潜力 (Musa,Badisa & Latinwo,2014)。
- ://consensus.app/papers/hbed-deferoxamine-ironchelating-therapy-bergeron/44b775fd0a915dd3b34036399ed63f26/?utm_source=chatgpt).
作用机制
The mechanism of action of HBED involves targeting the iron requirement of Pseudomonas aeruginosa . It has been found to be an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa . When combined with the polymyxin antibiotic colistimethate sodium (colistin), HBED significantly enhances the microcolony killing effects of colistin, resulting in almost complete removal of the biofilm .
属性
IUPAC Name |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVVLWKPGIYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189556 | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-29-9 | |
Record name | N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35998-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。